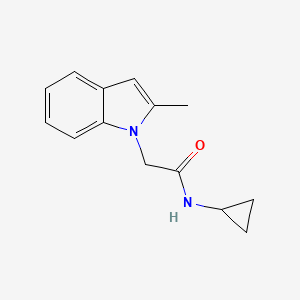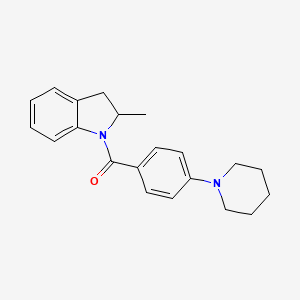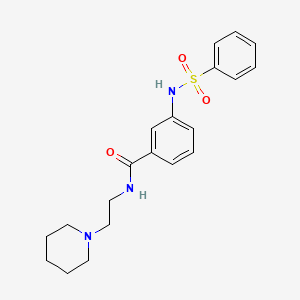
2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate (MTPEC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTPEC is a pyridine-based compound that contains a thiazole ring and an ethyl group attached to the pyridine ring.
Wirkmechanismus
The exact mechanism of action of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate has also been found to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate has a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate has been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This can help to reduce the risk of toxicity and unwanted side effects. However, one limitation of using 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate. One area of interest is the development of new drugs based on the structure of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate. Researchers are also interested in studying the mechanism of action of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate in more detail, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, there is potential for the use of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate in combination with other drugs to enhance their therapeutic effects.
Synthesemethoden
2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate can be synthesized using a multistep process that involves the reaction of 2-amino-4-methylthiazole with ethyl 3-bromopyridine-2-carboxylate followed by the addition of sodium hydride and subsequent reaction with carbon dioxide. The resulting product is then purified using column chromatography to obtain pure 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. 2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-11(17-8-14-9)4-6-16-12(15)10-3-2-5-13-7-10/h2-3,5,7-8H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUKJYDGTPSAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-5-yl)ethyl pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)

(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)
![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)



![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)
![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)



![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)